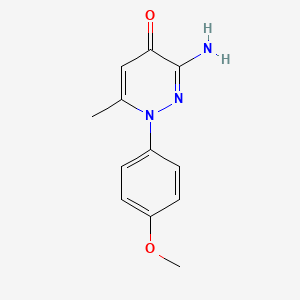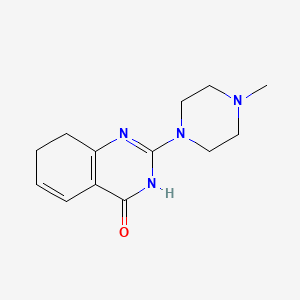![molecular formula C15H17NOSi B13888799 [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: is a chemical compound that features a quinoline core substituted with a trimethylsilylethynyl group at the 2-position and a methanol group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trimethylsilylethynyl Group: The trimethylsilylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (trimethylsilylethyne) is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Methanol Group: The methanol group can be introduced through a Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a quinoline derivative containing a suitable leaving group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol can undergo oxidation reactions to form quinoline derivatives with various functional groups at the 4-position.
Reduction: The compound can be reduced to form different quinoline derivatives, depending on the reducing agents and conditions used.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-ylmethanol derivatives.
Applications De Recherche Scientifique
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives have potential therapeutic applications, including antimalarial, antibacterial, and anticancer activities.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilylethynyl group may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: This compound has a carboxylic acid group at the 4-position instead of a methanol group.
2-Trimethylsilylethynylquinoline: This compound lacks the methanol group at the 4-position.
4-Hydroxyquinoline: This compound has a hydroxyl group at the 4-position instead of a methanol group.
The uniqueness of This compound lies in its combination of the trimethylsilylethynyl and methanol groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H17NOSi |
|---|---|
Poids moléculaire |
255.39 g/mol |
Nom IUPAC |
[3-(2-trimethylsilylethynyl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)9-8-12-10-16-15-7-5-4-6-13(15)14(12)11-17/h4-7,10,17H,11H2,1-3H3 |
Clé InChI |
PBVYSSVNNHRCJR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C(C2=CC=CC=C2N=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


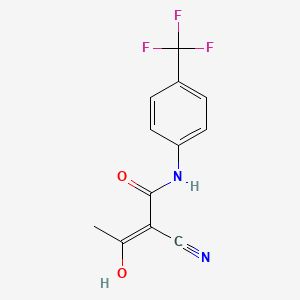

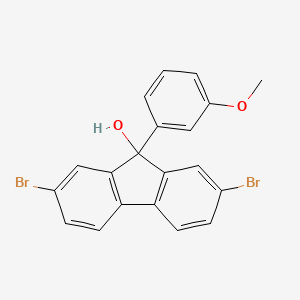
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
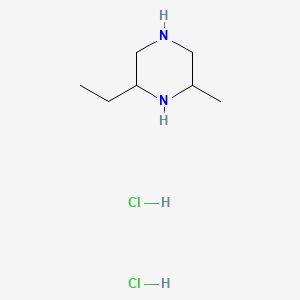
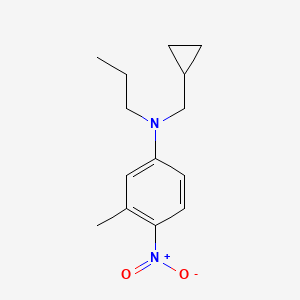
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)
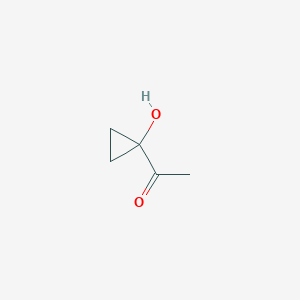
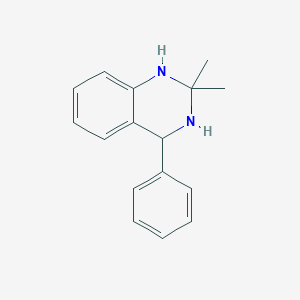
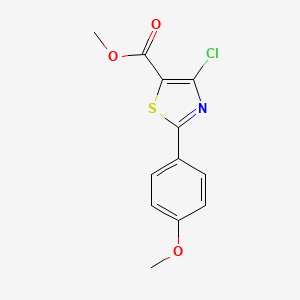

![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
